molecular formula C9H10F2OS B8126563 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene CAS No. 2133476-49-8

2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene

Cat. No.: B8126563
CAS No.: 2133476-49-8
M. Wt: 204.24 g/mol
InChI Key: KDCKQCNDHDKFJL-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene is an organosulfur compound characterized by the presence of a difluoromethyl group attached to a sulfinyl moiety, which is further bonded to a benzene ring substituted with two methyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-dimethylbenzene (p-xylene) and difluoromethyl sulfoxide.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid to facilitate the sulfoxidation process.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-[(Difluoromethyl)sulfonyl]-1,4-dimethylbenzene.

    Reduction: Formation of 2-[(Difluoromethyl)thio]-1,4-dimethylbenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

    Pathways: Modulation of biochemical pathways through its reactive functional groups, influencing processes such as oxidation-reduction and nucleophilic substitution.

Comparison with Similar Compounds

    2-[(Difluoromethyl)sulfonyl]-1,4-dimethylbenzene: A sulfone derivative with different reactivity and stability.

    2-[(Difluoromethyl)thio]-1,4-dimethylbenzene: A sulfide derivative with distinct chemical properties.

    1,4-Dimethylbenzene (p-xylene): The parent compound without the difluoromethyl sulfinyl group.

Uniqueness: 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene is unique due to the presence of the difluoromethyl sulfinyl group, which imparts specific reactivity and potential for diverse applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(difluoromethylsulfinyl)-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2OS/c1-6-3-4-7(2)8(5-6)13(12)9(10)11/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCKQCNDHDKFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133476-49-8
Record name 2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene
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